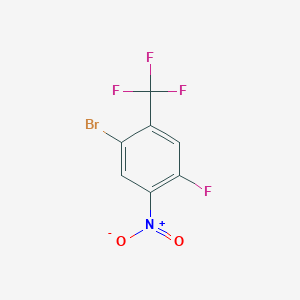
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF4NO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups. This compound is notable for its high stability and hydrophobicity, making it useful in various chemical reactions and industrial applications .
Métodos De Preparación
The synthesis of 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the nitration of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes to introduce the bromine, fluorine, and nitro groups onto the benzene ring .
Análisis De Reacciones Químicas
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Bromo-4-fluoro-5-amino-2-(trifluoromethyl)benzene .
Aplicaciones Científicas De Investigación
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparación Con Compuestos Similares
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene:
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different physical and chemical characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.
Propiedades
IUPAC Name |
1-bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)5(9)1-3(4)7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRYFRKEWXZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807119-31-8 |
Source


|
| Record name | 1-bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)
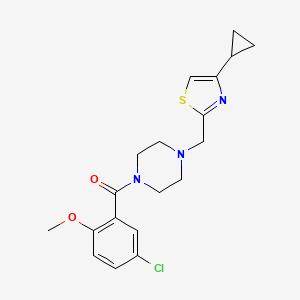
![3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)
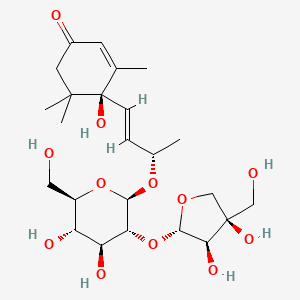
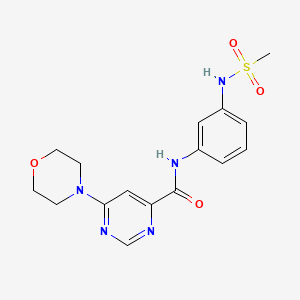
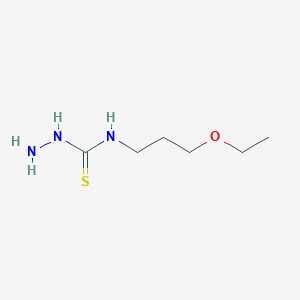
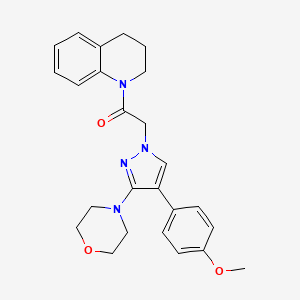

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)


![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)
